![molecular formula C21H17BrN4O3S B2435237 3-{[2-(4-溴苯基)-2-氧代乙基]硫代}-7-(4-乙氧基苯基)[1,2,4]三唑并[4,3-a]吡嗪-8(7H)-酮 CAS No. 1223821-07-5](/img/structure/B2435237.png)

3-{[2-(4-溴苯基)-2-氧代乙基]硫代}-7-(4-乙氧基苯基)[1,2,4]三唑并[4,3-a]吡嗪-8(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

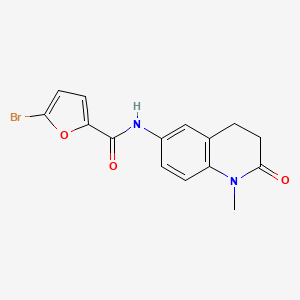

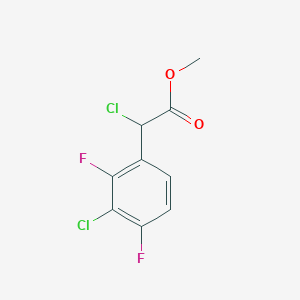

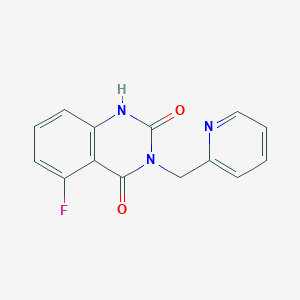

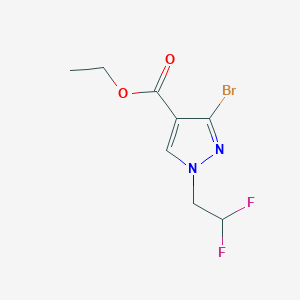

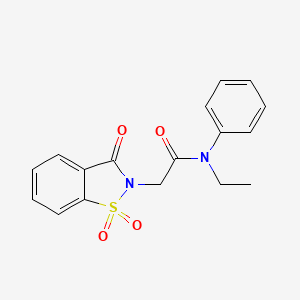

3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H17BrN4O3S and its molecular weight is 485.36. The purity is usually 95%.

BenchChem offers high-quality 3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

腺苷受体拮抗剂

该化合物作为开发人类腺苷受体拮抗剂的多功能支架。研究表明,该化合物的衍生物对hA2A腺苷受体表现出高亲和力和选择性。这些衍生物已有效对抗帕金森病模型中的人类神经母细胞瘤细胞中的神经毒性,表明其在神经保护疗法中的潜力(Falsini et al., 2017)。

抗菌和抗肿瘤活性

基于该支架的化合物还显示出显着的抗菌和抗肿瘤活性。一项研究表明,该化合物的衍生物有效防止了大鼠海马模型中缺氧和葡萄糖剥夺诱导的突触活动衰竭,这与脑缺血有关(Colotta et al., 2009)。另一项研究强调了其在合成具有抗病毒和抗肿瘤活性的化合物方面的潜力,特别是通过修饰苯基部分来调整这些生物学特性(Jilloju et al., 2021)。

合成方法和药理应用

已经开发出该化合物的衍生物的高效合成方法,这为探索广泛的药理应用开辟了可能性。这些方法允许创建具有潜在细胞毒性、膜稳定性、脑保护和心脏保护活性的物质(Kulikovska et al., 2014)。

作用机制

Target of Action

The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

The compound interacts with AchE, leading to a significant reduction in AchE activity . This interaction affects normal nerve pulse transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving Reactive Oxygen Species (ROS) . Cells produce ROS through their routine metabolic pathways, but these compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development . The compound’s interaction with AchE may lead to an increase in ROS, affecting different cellular components negatively .

Pharmacokinetics

It’s known that similar compounds exhibit cytotoxicity at certain concentrations . The presence of a methylene linker between the triazole and aryl substituent in similar compounds has been found to increase toxicity against human cells .

Result of Action

The compound’s action results in a dose-dependent increase in Malondialdehyde (MDA) concentration . MDA is a common biomarker for cells and tissue oxidative injury . The increase in mda concentration was found to be statistically insignificant .

Action Environment

It’s known that similar compounds show promising antiviral activity

生化分析

Biochemical Properties

The compound’s biochemical properties are largely determined by its triazole nucleus, which is capable of binding in the biological system with a variety of enzymes and receptors This allows it to interact with a range of biomolecules, potentially influencing biochemical reactions

Cellular Effects

Given its structural similarity to other triazoles, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4O3S/c1-2-29-17-9-7-16(8-10-17)25-11-12-26-19(20(25)28)23-24-21(26)30-13-18(27)14-3-5-15(22)6-4-14/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGYHXMOPVUFOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Br)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B2435157.png)

![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-2-carboxylate](/img/structure/B2435159.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride](/img/structure/B2435169.png)

![4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one](/img/structure/B2435171.png)

![2-[(Pyridin-2-yl)methoxy]pyrimidine](/img/structure/B2435175.png)